![molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7](/img/no-structure.png)

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

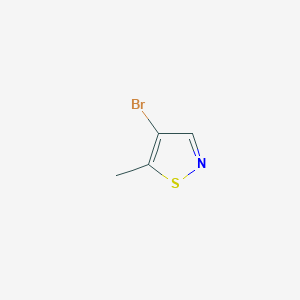

“1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822549-84-7 . It has a molecular weight of 237.2 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The compound can be synthesized using the reagent di-tert-butyl-iminodicarboxylate . This reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated . The approach is complementary to the Gabriel synthesis of amines .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.2 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Synthesis of Dipeptide Nitroanilides

Tert-butyloxycarbonyl amino acid nitroanilides, including derivatives of azetidine-2-carboxylic acid, are synthesized using isocyanate methods or mixed anhydride procedures, further extending to corresponding dipeptide nitroanilides. This process is significant in peptide synthesis, especially when dealing with sterically hindered amino acid nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Preparation of Protected 3-haloazetidines

The compound serves as a versatile building block in the synthesis of high-value azetidine-3-carboxylic acid derivatives, including novel derivatives like 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid. This showcases its role in expanding the library of biologically relevant heterocyclic compounds (Ji, Wojtas, & Lopchuk, 2018).

Novel Electrophilic Building Blocks

The compound is involved in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs), crucial for synthesizing chiral pharmaceuticals and other biologically active molecules (Zimmermann & Seebach, 1987).

Antibacterial Agent Synthesis

Derivatives of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, have been synthesized and screened for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Song et al., 2009).

Chiral Recognition Studies

Chiral α-(nonafluoro-tert-butoxy)carboxylic acids synthesized from this compound are used as chiral solvating agents, important in the field of chiral recognition and enantioselective synthesis (Nemes et al., 2015).

Cytotoxicity Studies in Cancer Research

Functionalized amino acid derivatives synthesized from this compound have shown cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents (Kumar et al., 2009).

Mécanisme D'action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

The properties of the compound, such as its molecular weight (2372 g/mol) , could influence its pharmacokinetics.

Result of Action

The use of the boc group in protecting amines can influence the outcomes of organic synthesis reactions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid”. For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the difluoroazetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["2,2,2-trifluoroacetic acid", "tert-butanol", "thionyl chloride", "triethylamine", "3-amino-1,1-difluoropropane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "brine"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butanol and thionyl chloride in the presence of triethylamine to yield tert-butyl 2,2,2-trifluoroacetate.", "2. Introduction of the difluoroazetidine ring by reaction of 3-amino-1,1-difluoropropane with tert-butyl 2,2,2-trifluoroacetate in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid tert-butyl ester.", "3. Deprotection of the carboxylic acid group by treatment with hydrochloric acid in dimethylformamide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid.", "4. Purification of the product by extraction with ethyl acetate and washing with sodium hydroxide and sodium bicarbonate solutions, followed by drying over magnesium sulfate and concentration under reduced pressure.", "5. Recrystallization of the product from ethyl acetate/hexanes or another suitable solvent to yield pure 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid."] } | |

Numéro CAS |

1822549-84-7 |

Formule moléculaire |

C9H13F2NO4 |

Poids moléculaire |

237.20 g/mol |

Nom IUPAC |

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) |

Clé InChI |

SNIQPSBTDHQLPU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.